2-Methyl-3,5-bis(methylsulfanyl)-7-phenyl-2H-1,2,4-triazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3,5-bis(methylsulfanyl)-7-phenyl-2H-1,2,4-triazepine is a heterocyclic compound that belongs to the class of triazepines This compound is characterized by the presence of a triazepine ring, which is a seven-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,5-bis(methylsulfanyl)-7-phenyl-2H-1,2,4-triazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable dicarbonyl compound, followed by the introduction of methylsulfanyl groups through thiolation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3,5-bis(methylsulfanyl)-7-phenyl-2H-1,2,4-triazepine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazepine derivatives.
Substitution: Halogenated, nitrated, or sulfonated triazepine derivatives.
Scientific Research Applications
2-Methyl-3,5-bis(methylsulfanyl)-7-phenyl-2H-1,2,4-triazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3,5-bis(methylsulfanyl)-7-phenyl-2H-1,2,4-triazepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the triazepine ring and the methylsulfanyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3,5-bis(trifluoromethyl)-7-phenyl-2H-1,2,4-triazepine
- 2-Methyl-3,5-bis(methylsulfanyl)-7-phenyl-1,2,4-triazepine
Uniqueness
2-Methyl-3,5-bis(methylsulfanyl)-7-phenyl-2H-1,2,4-triazepine is unique due to the presence of both methylsulfanyl and phenyl groups, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups with the triazepine ring structure provides a versatile platform for further chemical modifications and applications in various fields.
Properties
CAS No. |
177534-54-2 |
---|---|
Molecular Formula |
C13H15N3S2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
2-methyl-3,5-bis(methylsulfanyl)-7-phenyl-1,2,4-triazepine |
InChI |
InChI=1S/C13H15N3S2/c1-16-13(18-3)14-12(17-2)9-11(15-16)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
ZWRYDPWXYUYMJY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=CC(=N1)C2=CC=CC=C2)SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.